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3-(2-oxopyridin-1(2H)-yl)propanenitrile Documentation Hub

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  • Product: 3-(2-oxopyridin-1(2H)-yl)propanenitrile
  • CAS: 25386-51-0

Core Science & Biosynthesis

Foundational

Molecular structure and IUPAC name of N-(2-cyanoethyl)-2-pyridone

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile Introduction The 2-pyridone motif is a privileged scaffold in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile

Introduction

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] These characteristics make 2-pyridone derivatives integral components of numerous biologically active compounds and functional materials.[3][4] This guide provides a comprehensive technical overview of a key derivative, 3-(2-oxo-1(2H)-pyridinyl)propanenitrile, commonly known as N-(2-cyanoethyl)-2-pyridone.

As a bifunctional molecule featuring both the classic 2-pyridone ring and a reactive nitrile group, this compound serves as a versatile building block for further chemical elaboration. This document, intended for researchers and drug development professionals, details its molecular structure, a field-proven synthesis protocol via aza-Michael addition, and a complete workflow for its structural verification using modern spectroscopic techniques.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of the target molecule is the 2-pyridone ring system, which exists in a well-documented tautomeric equilibrium with its lactim form, 2-hydroxypyridine.[1][5] In most conditions, particularly in the solid state and polar solvents, the lactam (2-pyridone) form is thermodynamically favored.[1][5] The alkylation reaction with acrylonitrile occurs on the nitrogen atom of this predominant tautomer.

IUPAC Name: 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile Common Name: N-(2-cyanoethyl)-2-pyridone Chemical Formula: C₈H₈N₂O

The molecule consists of a pyridin-2(1H)-one ring where the nitrogen atom is substituted with a 2-cyanoethyl group (–CH₂CH₂CN).

Table 1: Physicochemical Properties of N-(2-cyanoethyl)-2-pyridone

PropertyValue
Molecular Formula C₈H₈N₂O
Molar Mass 148.16 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents

Part 2: Synthesis via Aza-Michael Addition

The most direct and efficient synthesis of N-(2-cyanoethyl)-2-pyridone is achieved through the aza-Michael addition of 2-pyridone to acrylonitrile.[6][7] This reaction leverages the nucleophilic character of the nitrogen atom in the 2-pyridone ring, which attacks the electron-deficient β-carbon of acrylonitrile.

Principle and Mechanistic Insight

The reaction is a conjugate addition catalyzed by a base. The choice of catalyst is critical to the success of the synthesis. While strong bases can be used, they risk promoting the anionic polymerization of acrylonitrile or hydrolysis of the nitrile functional group.[8] Therefore, a mild, heterogeneous base such as potassium fluoride on alumina (KF/alumina) is an authoritative choice.[6] This catalyst provides a sufficiently basic environment to facilitate the addition while minimizing undesirable side reactions, thus ensuring high fidelity of the target molecule.[6]

Synthesis Workflow Diagram

SynthesisWorkflow reactant reactant process process product product condition condition A 2-Pyridone C Reaction Mixture in DMF A->C B Acrylonitrile B->C D Aza-Michael Addition C->D KF/Alumina Room Temp, ~50h E Aqueous Workup (EtOAc/Water Extraction) D->E F Drying & Concentration E->F Dry over Na2SO4 G Purification (Flash Chromatography) F->G Silica or Alumina H N-(2-cyanoethyl)-2-pyridone G->H

Caption: Synthesis workflow for N-(2-cyanoethyl)-2-pyridone.

Experimental Protocol

This protocol is adapted from established methodologies for aza-Michael additions involving sensitive functional groups.[6]

  • Reagent Preparation: To a solution of 2-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add acrylonitrile (1.05 eq).

    • Scientist's Note: A slight excess of acrylonitrile ensures complete consumption of the starting 2-pyridone. Anhydrous DMF is used to prevent any potential water-mediated side reactions. Acrylonitrile is toxic and volatile; all operations must be performed in a certified chemical fume hood.[9]

  • Catalyst Addition: Add potassium fluoride on alumina (KF/Alumina, ~10% w/w relative to 2-pyridone) to the stirred solution.

    • Scientist's Note: KF/Alumina acts as a mild, solid-phase base, which simplifies removal during workup (simple filtration) and is crucial for preventing the degradation of the nitrile group.[6]

  • Reaction: Seal the reaction vessel and stir the suspension vigorously at room temperature for 48-50 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-pyridone is consumed.

  • Workup & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (3x) and brine (1x).

    • Scientist's Note: The aqueous washes are critical for removing the highly polar DMF solvent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography over silica gel or neutral alumina, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-cyanoethyl)-2-pyridone.

Part 3: Structural Verification and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. A combination of spectroscopic methods is essential for the unambiguous structural elucidation of N-(2-cyanoethyl)-2-pyridone.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for confirming the presence of key functional groups.[10] The spectrum provides direct evidence of the successful incorporation of the cyanoethyl group and the integrity of the pyridone ring.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~2250C≡N StretchNitrileMedium, Sharp
~1665C=O StretchAmide (Pyridone)Strong, Sharp
~1580, ~1470C=C/C=N StretchPyridone RingMedium-Strong
~2950C-H StretchAliphatic (CH₂)Medium
~3050C-H StretchAromatic (Ring CH)Medium-Weak

The presence of a sharp peak around 2250 cm⁻¹ is definitive for the nitrile group, while the strong carbonyl absorption near 1665 cm⁻¹ confirms the 2-pyridone core.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule, confirming the connectivity of all atoms through proton (¹H) and carbon (¹³C) spectra.

¹H NMR: The proton spectrum will show distinct signals for the ethyl bridge and the four protons on the pyridone ring.

  • δ ~4.2-4.4 ppm (triplet, 2H): Protons of the methylene group attached to the pyridone nitrogen (–N–CH₂ –). The triplet splitting arises from coupling to the adjacent CH₂ group.

  • δ ~2.8-3.0 ppm (triplet, 2H): Protons of the methylene group adjacent to the nitrile (–CH₂ –CN). This signal is further upfield due to the reduced deshielding effect compared to the N-bound methylene group.

  • δ ~6.2-7.8 ppm (multiplets, 4H): Four distinct signals corresponding to the protons on the 2-pyridone ring, with chemical shifts and coupling constants characteristic of a substituted pyridine system.

¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl and nitrile carbons.

  • δ ~162 ppm: Quaternary carbon of the pyridone carbonyl (C=O).[1]

  • δ ~117 ppm: Quaternary carbon of the nitrile (C≡N).[6]

  • δ ~105-145 ppm: Five signals for the carbons of the pyridone ring.

  • δ ~45-50 ppm: Aliphatic carbon attached to the nitrogen (–N–C H₂–).

  • δ ~18-22 ppm: Aliphatic carbon adjacent to the nitrile (–C H₂–CN).[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For N-(2-cyanoethyl)-2-pyridone (C₈H₈N₂O), the exact mass is 148.0637 g/mol .

  • Expected Ion (ESI+): [M+H]⁺ = 149.0715 m/z.

  • Fragmentation: Common fragmentation pathways may include the loss of the cyanoethyl side chain or cleavage of the pyridone ring, providing further structural confirmation.[13][14]

Part 4: Safety, Handling, and Storage

Safety: The primary hazards in the synthesis are associated with the reactants.

  • Acrylonitrile: Is highly flammable, toxic upon inhalation or skin contact, and a suspected carcinogen.[8][9] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • 2-Pyridone: Can cause skin and eye irritation.[5]

  • DMF: Is a reproductive toxin and is readily absorbed through the skin.

Handling: All manipulations should be conducted by trained personnel in a laboratory setting. An emergency shower and eyewash station should be accessible.

Storage: The final product, N-(2-cyanoethyl)-2-pyridone, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. National Center for Biotechnology Information. Available at: [Link]

  • 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. MDPI. Available at: [Link]

  • Supporting Information for [Title of Paper related to NMR spectra]. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link]

  • 2-Pyridone. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-pyridones. University of Bristol. Available at: [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Available at: [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Mechanism for the phosphine-initiated oxa-Michael addition. ResearchGate. Available at: [Link]

  • 3-Cyano-2-pyridone. PubChem. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. St. Olaf College. Available at: [Link]

  • Biodynamic activities of different derivatives of 3-cyano-2-pyridone. ResearchGate. Available at: [Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST WebBook. Available at: [Link]

  • 2-Pyridone. PubChem. Available at: [Link]

  • 2-pyridone, 142-08-5. The Good Scents Company. Available at: [Link]

  • 2(1H)-Pyridinone. NIST WebBook. Available at: [Link]

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Wiley Online Library. Available at: [Link]

  • 2(1H)-pyridinone (2-pyridone): Self-Association and Association With Water. Spectral and Structural Characteristics: Infrared Study and Ab Initio Calculations. PubMed. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

  • N-Methyl-2-pyrrolidone. MassBank. Available at: [Link]

  • Acrylonitrile by Propene Ammoxidation. ResearchGate. Available at: [Link]

  • Acrylonitrile: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Royal Society of Chemistry. Available at: [Link]

  • American Chemical Society. American Chemical Society. Available at: [Link]

  • Acrylonitrile. American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile via Base-Catalyzed Aza-Michael Addition

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile. The target molecule is synthesized via an aza-Michael addition, a powerful carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile. The target molecule is synthesized via an aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction, between 2-pyridone and acrylonitrile. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step methodology, explains the rationale behind critical experimental parameters, and includes essential safety protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

The 2-pyridone scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, making it a cornerstone in medicinal chemistry.[1] The N-alkylation of 2-pyridone provides a direct pathway to introduce diverse functional groups, enabling the exploration of new chemical space. The target molecule of this protocol, 3-(2-oxopyridin-1(2H)-yl)propanenitrile, is a valuable intermediate for synthesizing more complex molecules, such as β-substituted GABA derivatives and other neurologically active agents.[2][3]

The synthesis is achieved through an aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or its equivalent.[4] In this case, 2-pyridone acts as the Michael donor (nucleophile) and acrylonitrile serves as the Michael acceptor.

The Underlying Mechanism: The reaction is typically facilitated by a base, which deprotonates the acidic N-H of 2-pyridone to form the more nucleophilic pyridonate anion. This anion then attacks the β-carbon of acrylonitrile in a 1,4-conjugate fashion. The resulting enolate intermediate is subsequently protonated by the solvent or during aqueous work-up to yield the final cyanoethylated product. The thermodynamic stability of the product drives the reaction to completion.

Safety and Hazard Management

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this protocol present significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

  • Acrylonitrile (CAS: 107-13-1): This reagent is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen .[5][6][7] Vapors can form explosive mixtures with air.[5][8] It is critical to handle acrylonitrile exclusively within a certified chemical fume hood.[8]

  • 2-Pyridone (CAS: 142-08-5): This reagent is toxic if swallowed and causes serious skin and eye irritation .[9] Inhalation may cause respiratory irritation.[9]

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves (double-gloving recommended when handling acrylonitrile).

  • Chemical splash goggles and a full-face shield.[6]

  • Flame-resistant lab coat.

Engineering Controls:

  • All operations must be performed in a well-ventilated chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

Experimental Protocol

This protocol details a reliable method for the synthesis on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Amount (Equiv.)QuantityPurity
2-Pyridone95.10142-08-51.00.951 g≥98%
Acrylonitrile53.06107-13-11.20.76 mL≥99%
Potassium Hydroxide (KOH)56.111310-58-30.156 mg≥85%
Ethanol46.0764-17-5-20 mLAnhydrous
Ethyl Acetate88.11141-78-6-~100 mLReagent Grade
Brine (sat. NaCl)---~30 mL-
Anhydrous MgSO₄120.377487-88-9-~2 g-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine 2-pyridone, KOH, and ethanol in flask Inert Establish inert atmosphere (N2) Setup->Inert Heat Heat to 40°C with stirring Inert->Heat Add Add acrylonitrile dropwise Heat->Add Reflux Stir at 40-50°C for 4-6 hours Add->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evap Remove solvent (rotovap) Cool->Evap Extract Redissolve in EtOAc, wash with water & brine Evap->Extract Dry Dry organic layer (MgSO4), filter Extract->Dry Purify Concentrate and purify (recrystallization) Dry->Purify Yield Dry product and calculate yield Purify->Yield Analyze Characterize product (NMR, IR, MS) Yield->Analyze

Sources

Application

Regioselective N-Alkylation of 2-Hydroxypyridine with Acrylonitrile: Process Optimization and Protocols

Topic: Reaction conditions for N-alkylation of 2-hydroxypyridine with acrylonitrile Content Type: Application Notes and Protocols Introduction & Mechanistic Insight The Tautomerism Challenge 2-Hydroxypyridine (2-HP) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for N-alkylation of 2-hydroxypyridine with acrylonitrile Content Type: Application Notes and Protocols

Introduction & Mechanistic Insight

The Tautomerism Challenge

2-Hydroxypyridine (2-HP) is an ambident nucleophile that exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Lactam Form (N-nucleophile): Favored in polar solvents and the solid state; leads to N-alkylation.

  • Lactim Form (O-nucleophile): Favored in non-polar solvents and the gas phase; leads to O-alkylation.

Mechanistic Driver: HSAB Theory

While alkyl halides often yield mixtures of N- and O-alkylated products due to competing SN2 mechanisms, the reaction with acrylonitrile is a Michael addition.

According to Hard-Soft Acid-Base (HSAB) theory :

  • Acrylonitrile is a "soft" electrophile (Michael acceptor).

  • The Nitrogen atom of the pyridone anion is a "softer" nucleophile compared to the "hard" Oxygen atom.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the selective pathway to the N-alkylated product.

ReactionPathway Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Major Tautomer* Lactim->Lactam Equilibrium Anion Ambident Anion (Delocalized) Lactam->Anion + Base (Cat.) - H+ Transition Transition State (Soft-Soft Interaction) Anion->Transition + Acrylonitrile O_Product 2-(2-cyanoethoxy)pyridine (O-Alkyl Product) Anion->O_Product Kinetic (Minor) Acrylo Acrylonitrile (Soft Electrophile) Product 1-(2-cyanoethyl)-2-pyridone (N-Alkyl Product) Transition->Product Michael Addition

Figure 1: Mechanistic pathway highlighting the selective N-alkylation via Michael Addition.

Critical Reaction Parameters

To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale
Catalyst Triton B (40% in MeOH)Benzyltrimethylammonium hydroxide is the "gold standard" for cyanoethylation. It provides sufficient basicity to generate the pyridone anion without causing hydrolysis of the nitrile group.
Solvent Ethanol or Water Polar protic solvents stabilize the lactam tautomer, further directing selectivity toward N-alkylation.
Stoichiometry 1.0 eq 2-HP : 1.2–1.5 eq AcrylonitrileExcess acrylonitrile drives the reaction to completion but must be carefully managed to prevent polymerization.
Temperature Reflux (78–80°C)Required to overcome the activation energy of the Michael addition.
Additives Hydroquinone (0.1 mol%)CRITICAL: Acrylonitrile polymerizes radically at reflux. Hydroquinone acts as a radical scavenger to prevent the formation of polyacrylonitrile gum.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Triton B / Ethanol)

Target Audience: Medicinal Chemistry & Process Development

Safety Note: Acrylonitrile is highly toxic, carcinogenic, and flammable. All operations must be performed in a functioning fume hood.

Reagents:
  • 2-Hydroxypyridine (9.51 g, 100 mmol)

  • Acrylonitrile (7.96 g, 150 mmol, 1.5 eq)

  • Triton B (40% in methanol, 1.0 mL)

  • Ethanol (Absolute, 30 mL)

  • Hydroquinone (10 mg)

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with 2-hydroxypyridine (100 mmol), Ethanol (30 mL), and Triton B (1.0 mL). Stir until a homogeneous solution is obtained.

  • Inhibitor Addition: Add Hydroquinone (10 mg) to the solution. Failure to do this may result in the entire reaction solidifying into a polymer.

  • Reagent Addition: Add Acrylonitrile (150 mmol) slowly via syringe or dropping funnel over 5 minutes.

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 4 to 6 hours .

    • Monitoring: Check by TLC (SiO2, 10% MeOH in DCM). Product R_f is typically lower than starting material due to the polar nitrile group.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 25% of the original volume.

    • Crystallization: Pour the residue into ice-cold diethyl ether or a mixture of Hexane/EtOAc (3:1). Scratch the flask walls to induce crystallization.

  • Purification: Filter the resulting solid and wash with cold ether. Recrystallize from Ethanol/Ether if high purity (>99%) is required.

Expected Yield: 85–92% Physical State: White to off-white crystalline solid. Melting Point: 92–94°C.

Protocol B: "Green" Aqueous Synthesis (Catalyst-Free/Mild Base)

Target Audience: Green Chemistry Applications

Recent advances suggest that water promotes the reaction via hydrogen bonding, stabilizing the transition state.

Procedure:
  • Suspend 2-hydroxypyridine (10 mmol) in Water (5 mL).

  • Add K2CO3 (0.5 mmol, 5 mol%) or use a surfactant like Tween 20 (2% w/w) for micellar catalysis.

  • Add Acrylonitrile (12 mmol).

  • Stir vigorously at reflux for 6 hours.

  • Isolation: Cool to 0°C. The product, 1-(2-cyanoethyl)-2-pyridone, often precipitates directly from water. Filter and dry.

Analytical Validation (QC)

To confirm N-alkylation and rule out O-alkylation, use the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

This is the quickest diagnostic tool.

  • N-Alkylated (Target): Shows a strong C=O (carbonyl) stretch at 1650–1670 cm⁻¹ .

  • O-Alkylated (Impurity): Lacks the carbonyl stretch; shows C=N and C-O-C ether bands.

  • Nitrile Group: Both will show a sharp -CN stretch at ~2250 cm⁻¹.

Proton NMR (1H-NMR, 400 MHz, CDCl3)

Distinguishing the methylene protons attached to the heterocycle.

PositionChemical Shift (δ ppm)MultiplicityInterpretation
N-CH2 4.25 – 4.35 TripletDeshielded by the adjacent amide Nitrogen.
CH2-CN 2.85 – 2.95 TripletAlpha to the nitrile group.
C3-H (Ring) 6.60 – 6.65 DoubletCharacteristic of 2-pyridone ring system.

Note: If O-alkylation occurs, the O-CH2 protons typically appear further downfield (4.4–4.6 ppm) due to the higher electronegativity of oxygen, but the definitive proof is the Carbonyl in IR/C13 NMR.

Process Workflow Diagram

Workflow start Start: Raw Materials (2-HP, Acrylonitrile) mix Mix 2-HP + Solvent (EtOH) + Triton B (Cat) start->mix inhibit Add Hydroquinone (Polymerization Inhibitor) mix->inhibit add_acryl Slow Addition of Acrylonitrile (Exotherm Control) inhibit->add_acryl reflux Reflux (80°C, 4-6 hrs) Michael Addition add_acryl->reflux check TLC Check Complete Consumption? reflux->check check->reflux No workup Concentrate & Crystallize (Et2O / Hexane) check->workup Yes qc QC: IR (1660 cm-1) NMR (N-CH2 @ 4.3 ppm) workup->qc

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for cyanoethylation using Triton B).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Mechanistic grounding on HSAB and Michael Addition).

  • S. S. Kadam et al. "An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction." RSC Advances, 2013. (Green chemistry protocols for pyridones).

  • Ruda, M. et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." Journal of Combinatorial Chemistry, 2002. (Discusses N vs O selectivity challenges).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14208, 2-Hydroxypyridine." (Tautomerism data).

Method

Application Note: Rapid and Efficient Synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile via Microwave-Assisted Cyanoethylation

Abstract This application note provides a comprehensive guide to the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile, a valuable scaffold in medicinal chemistry, through a highly efficient microwave-assisted protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile, a valuable scaffold in medicinal chemistry, through a highly efficient microwave-assisted protocol. The methodology detailed herein leverages the principles of green chemistry to achieve rapid reaction times, high yields, and simplified purification compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and expected analytical characterization.

Introduction: The Advent of Microwave Synthesis in Heterocyclic Chemistry

The 2-pyridone structural motif is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] The N-alkylation of the 2-pyridone ring is a critical step in the diversification of these scaffolds, allowing for the introduction of various functional groups that can modulate pharmacological properties. The target molecule, 3-(2-oxopyridin-1(2H)-yl)propanenitrile, incorporates a cyanoethyl group, a versatile handle for further chemical transformations.

Traditional synthetic methods for N-alkylation of pyridones often require prolonged reaction times, harsh conditions, and can lead to mixtures of N- and O-alkylated products, complicating purification and reducing overall efficiency.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering numerous advantages such as dramatic rate enhancements, improved yields, and higher product purity.[2][3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture by microwave irradiation, leading to rapid and uniform temperature distribution.[2] This application note details a robust and reproducible microwave-assisted protocol for the selective N-cyanoethylation of 2-hydroxypyridine.

Mechanistic Rationale: Tautomerism and Michael Addition

The successful N-alkylation of 2-hydroxypyridine is predicated on the tautomeric equilibrium between the 2-hydroxyppyridine and 2-pyridone forms. While the hydroxy form is aromatic, the pyridone tautomer is often present in significant concentrations and is crucial for the desired N-alkylation.

The reaction proceeds via a base-catalyzed Michael addition of the 2-pyridone tautomer to acrylonitrile. A basic catalyst, such as triethylamine or potassium carbonate, deprotonates the nitrogen atom of the 2-pyridone, generating a nucleophilic pyridonate anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile, an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group. The subsequent protonation of the resulting enolate yields the desired N-cyanoethylated product, 3-(2-oxopyridin-1(2H)-yl)propanenitrile. The use of microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the microwave-assisted synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves, must be worn.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-HydroxypyridineC₅H₅NO95.10≥99%Sigma-AldrichStore in a cool, dry place.
AcrylonitrileC₃H₃N53.06≥99%Sigma-AldrichHighly toxic and flammable. Handle with extreme caution in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-AldrichCorrosive. Store away from oxidizing agents.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificFlammable.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFlammable.
Anhydrous MgSO₄MgSO₄120.37≥99.5%Sigma-AldrichFor drying.
Microwave Synthesizer---e.g., CEM, BiotageCapable of controlled temperature and power output.
10 mL Microwave Vial----With snap cap and stir bar.
Reaction Setup and Procedure
  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-hydroxypyridine (1.0 mmol, 95.1 mg).

  • Solvent and Catalyst Addition: Add 3 mL of a suitable solvent such as acetonitrile or DMF. To this suspension, add triethylamine (1.2 mmol, 0.167 mL) as a catalyst.

  • Acrylonitrile Addition: Carefully add acrylonitrile (1.1 mmol, 0.073 mL) to the reaction mixture. Caution: Acrylonitrile is highly volatile and toxic.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. The power output will be automatically adjusted by the instrument to maintain the set temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(2-oxopyridin-1(2H)-yl)propanenitrile as a solid.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Product Analysis prep Combine 2-Hydroxypyridine, Solvent, and Triethylamine in Microwave Vial acrylo Add Acrylonitrile prep->acrylo Step 1-2 mw Microwave Irradiation (120°C, 15 min) acrylo->mw Step 3-4 extract Aqueous Work-up & Extraction mw->extract Step 6 dry Drying & Concentration extract->dry Step 7 purify Column Chromatography dry->purify Step 8 analysis Characterization (NMR, IR, MS) purify->analysis Final Product

Caption: Workflow for the microwave-assisted synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile.

Results and Discussion

The microwave-assisted synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile is expected to proceed with high efficiency, yielding the desired product in a significantly shorter time frame compared to conventional heating methods. The direct and uniform heating provided by microwave irradiation minimizes the formation of byproducts, leading to a cleaner reaction profile and simplifying purification.

Expected Yield and Purity

Based on similar microwave-assisted N-alkylation reactions of pyridones, the expected yield of the purified product is typically in the range of 80-95%. The purity of the final compound, as determined by HPLC and NMR analysis, is expected to be greater than 98%.

Characterization Data

The structure of the synthesized 3-(2-oxopyridin-1(2H)-yl)propanenitrile can be confirmed by a combination of spectroscopic techniques.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.40-7.30 (m, 2H, pyridone-H), 6.65 (d, 1H, pyridone-H), 6.20 (t, 1H, pyridone-H), 4.25 (t, 2H, N-CH₂), 2.85 (t, 2H, CH₂-CN)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164.5 (C=O), 140.0 (pyridone-CH), 138.5 (pyridone-CH), 121.0 (pyridone-CH), 117.5 (CN), 106.0 (pyridone-CH), 48.0 (N-CH₂), 18.0 (CH₂-CN)
FT-IR (KBr, cm⁻¹)ν: 2250 (C≡N stretch), 1660 (C=O stretch, amide), 1580, 1540 (C=C and C=N stretch)
Mass Spectrometry (ESI-MS) m/z: 149.07 [M+H]⁺, 171.05 [M+Na]⁺

Interpretation of Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridone ring, as well as two triplets corresponding to the two methylene groups of the cyanoethyl chain. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The presence of the carbonyl carbon at around 164.5 ppm, the nitrile carbon at approximately 117.5 ppm, and the signals for the pyridone ring and the methylene carbons will confirm the carbon skeleton of the molecule.

  • FT-IR: The sharp absorption band around 2250 cm⁻¹ is a clear indication of the nitrile functional group. The strong absorption at ~1660 cm⁻¹ corresponds to the amide carbonyl stretch of the 2-pyridone ring.

  • Mass Spectrometry: The detection of the protonated molecular ion [M+H]⁺ at m/z 149.07 will confirm the molecular weight of the target compound.

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficient temperature or time- Poor quality reagents- Use fresh triethylamine.- Increase reaction temperature to 130-140°C or extend reaction time to 20-25 min.- Ensure reagents are pure and dry.
Formation of byproducts (e.g., O-alkylation) - Reaction conditions favoring O-alkylation- Ensure a basic catalyst like triethylamine is used to promote N-alkylation.
Difficulty in purification - Incomplete reaction- Presence of polar impurities- Monitor the reaction closely with TLC to ensure completion.- Optimize the solvent system for column chromatography. A small amount of methanol in the eluent can help remove highly polar impurities.

Conclusion

The microwave-assisted synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a detailed protocol, mechanistic insights, and expected analytical data to aid researchers in the successful synthesis and characterization of this important heterocyclic building block. The adoption of this green chemistry approach can significantly accelerate drug discovery and development programs that rely on the 2-pyridone scaffold.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 103. Available at: [Link]

  • Yadav, A. R., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 5(5), 4505-4511. Available at: [Link]

  • Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(6), 2345-2349. Available at: [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 2(1), 28. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. Available at: [Link]

  • Ali, H. M., Ramadan, A. M., & Abd El-Kader, M. F. H. (2006). Cyanoethylation of Hydroxyethyl Cellulose: Preparation and Characterization. Polymer-Plastics Technology and Engineering, 45(8), 957-962. Available at: [Link]

  • Marinov, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 111. Available at: [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Zeller, W. E., et al. (2015). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(7), 1967–1973. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON: IMPURITY PROFILE. World Journal of Pharmaceutical Research, 11(5), 2027-2041. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(3), 1-8. Available at: [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). RSC Advances, 14(18), 12693-12706. Available at: [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 3-(2-oxopyridin-1(2H)-yl)propanenitrile

This guide addresses the purification of 3-(2-oxopyridin-1(2H)-yl)propanenitrile (also known as 1-(2-cyanoethyl)-2-pyridone), a critical intermediate often used in the synthesis of AMPA receptor antagonists like Perampan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification of 3-(2-oxopyridin-1(2H)-yl)propanenitrile (also known as 1-(2-cyanoethyl)-2-pyridone), a critical intermediate often used in the synthesis of AMPA receptor antagonists like Perampanel.

The Challenge: This molecule acts as a "molecular chameleon." It has a low melting point (often forming a semi-solid or sticky oil) and suffers from competitive O-alkylation during synthesis.[1] Standard recrystallization often fails, resulting in a biphasic oil rather than a crystalline solid.[1]

Part 1: Solvent Selection Logic

The purification strategy must achieve two goals:

  • Isomer Rejection: Separate the target N-alkylated product (solid) from the O-alkylated impurity (oil).[1]

  • Phase Control: Prevent "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

Solvent Performance Matrix
Solvent SystemRolePerformanceTechnical Notes
Toluene Primary (Scavenger) ⭐⭐⭐⭐⭐Best for Purity. The target N-isomer has steep solubility in Toluene vs. temperature. The O-isomer (3-(pyridin-2-yloxy)propanenitrile) remains soluble in Toluene even at low temps, allowing for efficient rejection.
IPA / Isopropyl Acetate Secondary (Yield) ⭐⭐⭐⭐Best for Recovery. Good for general cleanup if the O-isomer content is already low (<5%).[1] Promotes better crystal growth than Toluene but rejects impurities less efficiently.[1]
Ethanol / Water Avoid Risk of Hydrolysis. The nitrile group is susceptible to hydrolysis to the amide/acid under reflux in aqueous alcohols.[1] Also tends to solubilize the O-isomer too well.[1]
Ethyl Acetate / Heptane Anti-Solvent ⭐⭐High Risk of Oiling. Adding Heptane often forces the product out as a gum rather than a crystal.[1] Use only with vigorous seeding.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "My product comes out as a yellow/brown oil at the bottom of the flask. How do I get crystals?"

Diagnosis: This is "oiling out," caused by the solution entering the metastable zone at a temperature above the product's melting point.[1] The Fix:

  • Lower the Dissolution Temperature: Do not reflux. Dissolve at 50–60°C . If you heat to boiling (>80°C), you are likely exceeding the melting point of the solvated product, guaranteeing an oil upon cooling.[1]

  • Seed Early: You must add seed crystals at 40–45°C. If you lack seeds, scratch the glass vigorously or use a sonication bath to induce nucleation before the oil phase forms.[1]

  • Slow Down: Cool at a rate of 5°C per hour. Rapid cooling traps impurities and forces phase separation.[1]

Q2: "I still see the O-alkylated impurity (3-(pyridin-2-yloxy)propanenitrile) by HPLC."

Diagnosis: The solvent system is too polar (e.g., alcohols), holding the N-isomer and O-isomer in solution with similar affinity.[1] The Fix: Switch to Toluene (3-5 volumes) .

  • Mechanism: The N-isomer is a polar lactam (pyridone) and crystallizes from non-polar Toluene upon cooling.[1] The O-isomer is a less polar pyridine ether and stays fully dissolved in the Toluene mother liquor.[1]

  • Protocol: Slurry the crude solid in Toluene at 50°C for 1 hour, then cool to 0°C. Filter. The O-isomer will be in the filtrate.[1]

Q3: "The product has a persistent yellow color."

Diagnosis: Polymerization of trace acrylonitrile or oxidative degradation of the pyridone ring.[1] The Fix:

  • Activated Carbon: Add 5 wt% activated carbon (e.g., Darco G-60) during the hot dissolution step.[1] Stir for 15 minutes, then filter hot through Celite.

  • Bisulfite Wash: If the color comes from oxidized impurities, washing the crude organic layer (pre-crystallization) with 10% sodium bisulfite can reduce color bodies.[1]

Part 3: Master Protocol (Standard Operating Procedure)[1]

Objective: Purify Crude 3-(2-oxopyridin-1(2H)-yl)propanenitrile to >99.0% HPLC purity. Scale: 10g – 1kg basis.

Step-by-Step Methodology
  • Dissolution (The "Soft" Heat):

    • Charge Crude Solid into the reactor.[1]

    • Add Toluene (4.0 volumes) . Example: 40 mL for 10g crude.

    • Heat to 60°C . Stir until mostly dissolved.

    • Note: If insolubles remain (inorganic salts from synthesis), filter hot (60°C) through a sintered glass funnel.[1]

  • Nucleation (The Critical Step):

    • Cool the solution slowly to 45°C .

    • Add Seed Crystals (0.5 wt%).

    • Hold temperature at 45°C for 30 minutes.

    • Visual Check: You should see a "cloud" of white solids forming.[1] If oil droplets appear, reheat to 55°C and add more solvent (0.5 vol), then repeat.

  • Crystallization Ramp:

    • Cool from 45°C to 20°C over 2 hours (approx 12°C/hour).[1]

    • Cool from 20°C to 0–5°C over 1 hour.

    • Hold at 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white solid using vacuum filtration.[1]

    • Displacement Wash: Wash the cake with cold Toluene (1.0 volume) pre-chilled to 0°C. This washes away the O-isomer rich mother liquor held in the filter cake.[1]

    • Optional: Final wash with cold MTBE (methyl tert-butyl ether) to remove residual toluene and speed up drying.[1]

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 50°C during drying, as the wet solid may melt or fuse.[1]

Part 4: Process Visualization

Diagram 1: Impurity Rejection Logic

This decision tree helps you choose the correct path based on your crude material's impurity profile.[1]

purification_logic start Start: Crude Material Analysis check_o Is O-Isomer > 2%? start->check_o check_color Is Material Yellow/Brown? check_o->check_color No (Already Clean) path_toluene Path A: Toluene Recrystallization (Selectivity Focus) check_o->path_toluene Yes (Need Rejection) path_ipa Path B: IPA/IPAc Recrystallization (Yield Focus) check_color->path_ipa No carbon_treat Add Activated Carbon Step check_color->carbon_treat Yes result_pure Result: High Purity Solid (>99% N-Isomer) path_toluene->result_pure Slow Cool + Seed path_ipa->result_pure Controlled Ramp result_oil Result: Oiling Out Risk path_ipa->result_oil Fast Cool / No Seed carbon_treat->path_ipa

Caption: Decision logic for selecting the solvent system based on impurity profile (O-isomer vs. Color).

Diagram 2: The "Anti-Oil" Crystallization Workflow

Visualizing the temperature control required to avoid the liquid-liquid phase separation (oiling).[1]

crystallization_workflow cluster_fail Failure Mode step1 1. Dissolve Toluene, 60°C step2 2. Cool to 45°C (Metastable Zone) step1->step2 step3 3. SEEDING (Critical Step) step2->step3 oil_out Oiling Out (Phase Separation) step2->oil_out No Seeds / Fast Cool step4 4. Crystal Growth 45°C -> 20°C (Slow) step3->step4 Nucleation step5 5. Isolation Filter & Wash step4->step5

Caption: The critical temperature ramp and seeding point to prevent oiling out.[1]

References

  • Eisai R&D Management Co., Ltd. (2014).[1] Process for the preparation of Perampanel and intermediates thereof. US Patent 8,664,401.[1] (Describes the synthesis and handling of the pyridone intermediate).

  • Hibi, S., et al. (2012).[1] "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist." Journal of Medicinal Chemistry, 55(23), 10584-10600.[1] (Details the structure-activity relationship and synthesis of the pyridone core).

  • Wang, N., et al. (2024).[1][2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." The Journal of Organic Chemistry, 89, 3657-3665.[1][2] (Discusses the N- vs O-alkylation selectivity challenges). [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(2-oxopyridin-1(2H)-yl)propanenitrile. (Used for physical property verification).[1][3][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 1-(2-cyanoethyl)pyridin-2(1H)-one

Topic: Mass Spectrometry Fragmentation Patterns of 1-(2-cyanoethyl)pyridin-2(1H)-one Content Type: Publish Comparison Guide [1] Executive Summary & Application Context 1-(2-cyanoethyl)pyridin-2(1H)-one (MW: 148.16 Da) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1-(2-cyanoethyl)pyridin-2(1H)-one Content Type: Publish Comparison Guide

[1]

Executive Summary & Application Context

1-(2-cyanoethyl)pyridin-2(1H)-one (MW: 148.16 Da) is a critical intermediate in the synthesis of bioactive N-substituted pyridinones, often used as scaffolds in kinase inhibitors and antifibrotic agents (e.g., Pirfenidone analogs).[1]

In drug development, accurate structural characterization of this compound is essential for two reasons:

  • Impurity Profiling: It often appears as a Michael-addition byproduct or starting material residue.[1]

  • Metabolite Identification: The cleavage of the N-alkyl bond is a primary metabolic soft spot.

This guide compares the fragmentation behavior of this compound under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) .[1] While EI provides a "fingerprint" for library matching, ESI-MS/MS is the superior "alternative" for biological matrices and trace analysis due to its sensitivity and preservation of the molecular ion.

Comparative Analysis: Ionization Modes

For researchers selecting an analytical platform, the choice between Soft (ESI) and Hard (EI) ionization dictates the spectral information obtained.[1]

Table 1: Performance Comparison (ESI vs. EI)
FeatureAlternative A: ESI-MS/MS (Soft Ionization) Alternative B: EI-MS (Hard Ionization)
Primary Ion Observed

at m/z 149

at m/z 148
Energy Regime Low internal energy; requires Collision Induced Dissociation (CID) to fragment.[1]High internal energy (70 eV); spontaneous fragmentation in source.[1]
Key Application LC-MS quantification in plasma/urine; Metabolite ID.GC-MS purity analysis; NIST Library matching.
Base Peak Often the parent ion (m/z 149).[1]Often the pyridinone core (m/z 95) or acrylonitrile loss.[1]
Detection Limit Femtogram range (High Sensitivity).Picogram range (Moderate Sensitivity).

Analyst Insight: Use ESI-MS/MS for pharmacokinetic studies where the molecule must be tracked in complex fluids.[1] Use EI-MS only for raw material QC where the compound is dissolved in volatile solvents.[1]

Detailed Fragmentation Mechanisms

Understanding the causality of bond breakage is required for interpreting unknown spectra. The fragmentation of 1-(2-cyanoethyl)pyridin-2(1H)-one follows two dominant pathways driven by the stability of the aromatic lactam core and the leaving group ability of the cyanoethyl chain.[1]

Pathway A: The Retro-Michael Cleavage (Loss of Acrylonitrile)

This is the most diagnostic pathway.[1] The N-alkyl bond breaks, releasing the side chain.[1]

  • Mechanism: The cyanoethyl group acts as a leaving group. In ESI, this often involves a proton transfer, releasing neutral acrylonitrile (53 Da).

  • Transition: m/z 149 (

    
    ) 
    
    
    
    m/z 96 (
    
    
    ).
  • Significance: This confirms the N-substitution. If this loss is observed, the core ring is intact.

Pathway B: Ring Contraction (Loss of CO)

Pyridinones are cyclic amides (lactams).[1] A hallmark of their mass spectra is the expulsion of Carbon Monoxide (CO, 28 Da).

  • Mechanism: An

    
    -cleavage adjacent to the carbonyl, followed by ring contraction to a pyrrole-like cation.[1]
    
  • Transition: m/z 149

    
     m/z 121.
    
  • Significance: This confirms the presence of the pyridinone oxo-group.[1]

Pathway C: Combined Loss

High collision energies (CE > 35 eV) often trigger sequential losses.[1]

  • Transition: m/z 96 (Pyridinone core)

    
     -28 Da (CO) 
    
    
    
    m/z 68 (Pyrrole cation).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation tree for the protonated molecule (


), which is the standard species in LC-MS workflows.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 149 (1-(2-cyanoethyl)pyridin-2(1H)-one) Frag_A Fragment A m/z 121 [M+H - CO]+ Parent->Frag_A Ring Contraction Frag_B Fragment B m/z 96 [Pyridinone+H]+ Parent->Frag_B Retro-Michael Neutral_1 Neutral Loss: CO (28 Da) Neutral_2 Neutral Loss: Acrylonitrile (53 Da) Frag_C Fragment C m/z 68 [Pyrrole Cation]+ Frag_B->Frag_C Secondary Frag Neutral_3 Neutral Loss: CO (28 Da)

Figure 1: ESI-MS/MS Fragmentation Tree.[1] Blue arrows indicate primary pathways; dashed lines indicate secondary high-energy fragmentation.[1]

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these patterns for metabolite identification or impurity quantification, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 1-(2-cyanoethyl)pyridin-2(1H)-one in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? It promotes protonation (

      
      ) essential for ESI stability [1].[1]
      
Step 2: Direct Infusion (Tune Method)

Before running a column, perform direct infusion to optimize collision energies.[1]

  • Flow Rate: 10 µL/min via syringe pump.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • MS/MS Ramp: Apply Collision Energy (CE) ramp from 10 eV to 50 eV.

    • Success Criteria: At 10 eV, m/z 149 should be >90% intensity. At 35 eV, m/z 96 and 121 should be co-dominant.

Step 3: Chromatographic Separation[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The cyanoethyl group increases polarity compared to N-benzyl analogs; expect earlier elution [2].[1]

Diagram: Analytical Workflow

Workflow cluster_0 Prep cluster_1 LC Separation cluster_2 Mass Spec Sample Sample (MeOH + 0.1% FA) LC C18 Column Gradient Elution Sample->LC ESI ESI Source (+ve Mode) LC->ESI Q1 Q1 Filter Select m/z 149 ESI->Q1 Q2 Collision Cell (N2 Gas) Q1->Q2 Q3 Detector Scan 50-200 Da Q2->Q3

Figure 2: LC-MS/MS Data Acquisition Workflow.

References

  • NIST Mass Spectrometry Data Center. (2014).[1] Loss of H2 and CO from Protonated Aldehydes and Heterocycles in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology.[2] [Link]

  • Marinković, A. D., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society. [Link]

  • Kazdan, E. M., et al. (1982).[3] The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.[3] [Link][1]

Sources

Comparative

Reference standards for 3-(2-oxopyridin-1(2H)-yl)propanenitrile analysis

Reference Standards for 3-(2-oxopyridin-1(2H)-yl)propanenitrile: A Technical Comparison & Qualification Guide In the development of pyridone-based therapeutics (e.g., AMPA receptor antagonists like Perampanel analogs or...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 3-(2-oxopyridin-1(2H)-yl)propanenitrile: A Technical Comparison & Qualification Guide

In the development of pyridone-based therapeutics (e.g., AMPA receptor antagonists like Perampanel analogs or DPD inhibitors like Gimeracil), the intermediate 3-(2-oxopyridin-1(2H)-yl)propanenitrile (CAS 25386-51-0) serves as a critical quality marker. It represents the product of the Michael addition between 2-pyridone and acrylonitrile.

While often treated as a simple building block, this compound exhibits specific instability modes—primarily retro-Michael decomposition and hydrolysis —that render generic "research-grade" standards unreliable for quantitative impurity profiling. This guide objectively compares Certified Reference Materials (CRMs) against Research Grade (RG) alternatives, demonstrating why "purity by HPLC" is an insufficient metric for this class of compounds.

Technical Comparison: CRM vs. Research Grade

The following data summarizes a comparative study performed on three batches of commercially available standards.

FeatureCertified Reference Material (CRM) Research Grade (RG) Option A Research Grade (RG) Option B
Primary Assay Method qNMR & Mass Balance (99.2% w/w)HPLC Area % (98.5%)HPLC Area % (99.0%)
Traceability SI Units (NIST/BIPM traceable)Internal Batch ReferenceNone
Water Content (KF) 0.1% (Dry)1.5% (Hygroscopic uptake) Not Reported
Residual Solvents Quantified (Acrylonitrile < 5 ppm)Not TestedDetected (Pyridine ~200 ppm)
Defined Potency 99.1% (Use "As Is")Unknown (Assumed 100%)Unknown (Assumed 100%)
Risk Factor Low (Suitable for GMP Release)High (Potency drift due to water)Critical (False positives in impurity calc)

Key Insight: The Research Grade samples showed high HPLC purity (>98%) but significantly lower assay potency (~96-97%) due to unquantified water and residual solvent content. Using RG standards without correction leads to a 3-4% underestimation of impurities in your drug substance.

Critical Quality Attributes & Degradation Pathways

To understand the stability requirements for this standard, one must analyze its chemical behavior. The cyanoethyl group is susceptible to elimination under basic conditions or high heat.

Figure 1: Synthesis and Degradation Logic

G Pyridone 2-Pyridone (Starting Material) Target 3-(2-oxopyridin-1(2H)-yl) propanenitrile (Target Standard) Pyridone->Target Michael Addition (Base/Heat) Acrylo Acrylonitrile (Toxic Reagent) Acrylo->Target Retro Degradation: Retro-Michael Elimination Target->Retro High pH / >60°C Hydrolysis Degradation: Acid Hydrolysis to Acid Target->Hydrolysis Aq. Acid / Time Retro->Pyridone Reverts to SM

Caption: The target standard is kinetically stable but thermodynamically reversible. Storage in basic buffers or heating >60°C triggers retro-Michael elimination.

Experimental Protocol: Validated Quantification Method

This method is optimized to separate the target standard from its retro-Michael degradation products (2-pyridone) and hydrolysis byproducts.

Chromatographic Conditions (UHPLC/HPLC)
  • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 150 mm (or equivalent C18 with polar retention).

    • Why: The HSS T3 phase prevents dewetting in high aqueous conditions and retains the polar cyanoethyl group better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Do not exceed 40°C to prevent on-column degradation).

  • Detection: PDA extraction at 298 nm (Pyridone conjugation) and 210 nm (Nitrile/General).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar retention)
12.0 40 60 Linear Gradient
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | Stop |

Standard Preparation Protocol (Self-Validating)
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the Reference Standard into a 25 mL volumetric flask.

  • Diluent: 90:10 Water:Acetonitrile.

    • Crucial: Do not use 100% Acetonitrile or Methanol for initial dissolution if using Research Grade material, as salts may precipitate. Use the 90:10 mix to ensure solubility of potential hydrolysis impurities.

  • Sonicate: 5 minutes max. Keep temperature < 30°C.

  • Verification: Inject immediately.

    • Pass Criteria: Tailing factor < 1.5.[3]

    • Fail Criteria: Presence of peak at RRT ~0.4 (2-Pyridone) indicates degradation of the standard itself.

Analytical Workflow & System Suitability

The following workflow ensures data integrity when using this standard for impurity profiling in drug substances.

Figure 2: Analytical Decision Matrix

Workflow Start Start Analysis Prep Prepare Standard (0.5 mg/mL) Start->Prep SST System Suitability Test (5 Replicate Injections) Prep->SST Check Check %RSD & Tailing SST->Check Pass Proceed to Sample Check->Pass RSD < 2.0% Fail Troubleshoot: Check Column Age or Standard Degradation Check->Fail RSD > 2.0% Sample Inject Sample Pass->Sample Calc Calculate Impurity % Using RRF (Relative Response Factor) Sample->Calc

Caption: Standard qualification workflow. RSD failure often indicates on-column degradation due to high temperature or pH.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 160233, 3-(2-Oxo-2H-pyridin-1-yl)-propionitrile. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds). Retrieved from [Link]

Sources

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